molecular formula C13H17NO4 B1627861 2-(4-Methoxyphenyl)-2-morpholinoacetic acid CAS No. 803637-78-7

2-(4-Methoxyphenyl)-2-morpholinoacetic acid

Cat. No.: B1627861
CAS No.: 803637-78-7
M. Wt: 251.28 g/mol
InChI Key: KVVFCUTZDRVVRA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-morpholinoacetic acid is an organic compound that features a methoxyphenyl group and a morpholinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-methoxybenzaldehyde with morpholine and chloroacetic acid. The reaction proceeds through the formation of an imine intermediate, followed by nucleophilic substitution to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)-2-morpholinoacetic acid.

    Reduction: 2-(4-Methoxyphenyl)-2-morpholinoethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-morpholinoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholinoacetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-morpholinoethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.

    2-(4-Hydroxyphenyl)-2-morpholinoacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)-2-morpholinoacetic acid is unique due to the presence of both a methoxy group and a morpholinoacetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFCUTZDRVVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585595
Record name (4-Methoxyphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803637-78-7
Record name (4-Methoxyphenyl)(morpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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